molecular formula C10H17NO2 B13554266 8-Azaspiro[4.5]decane-1-carboxylic acid

8-Azaspiro[4.5]decane-1-carboxylic acid

Cat. No.: B13554266
M. Wt: 183.25 g/mol
InChI Key: BBPNTTQGLIUMBO-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decane-1-carboxylic acid is a spirocyclic compound characterized by a bicyclic framework where a nitrogen atom bridges a cyclohexane and a pyrrolidine-like ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. Derivatives of this compound, such as Boc-protected analogs (e.g., 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid, C₁₅H₂₅NO₄), are widely used as intermediates in peptide synthesis due to their stability and reactivity .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

8-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)8-2-1-3-10(8)4-6-11-7-5-10/h8,11H,1-7H2,(H,12,13)

InChI Key

BBPNTTQGLIUMBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCNCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

8-Azaspiro[4.5]decane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. For example, in drug development, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs with Heteroatom Variations

Variations in heteroatom placement significantly alter physicochemical and biological properties:

Compound Name Molecular Formula Key Differences vs. 8-Azaspiro[4.5]decane-1-carboxylic Acid Biological Impact
6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid C₉H₁₃NO₃ Oxygen replaces nitrogen in the spiro position Reduced basicity; altered metabolic stability
8-Thia-1-azaspiro[4.5]decane C₈H₁₃NS Sulfur replaces oxygen in the spiro ring Enhanced lipophilicity; potential for redox activity
1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid C₁₀H₁₅NO₄ Additional oxygen atom in dioxane ring Increased polarity; modified enzyme interactions

Key Insight : Nitrogen in the spiro position (as in the target compound) improves hydrogen-bonding capacity compared to oxygen or sulfur analogs, enhancing target selectivity in drug-receptor interactions .

Substituent Effects on Bioactivity

Substituents on the spiro framework or aromatic moieties modulate pharmacological profiles:

Compound Name Substituent(s) Biological Activity
8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Methyl group Moderate antitumor activity
4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Methoxybenzoyl group Potent anticancer activity (IC₅₀ = 2.1 μM in HepG2 cells)
8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Naphthalene substituent Enhanced cytotoxicity (IC₅₀ = 0.8 μM in MCF-7 cells)

Key Insight : Aromatic substituents (e.g., methoxybenzoyl, naphthalene) improve π-π stacking and hydrophobic interactions with biological targets, boosting potency .

Fluorinated Derivatives

Fluorination enhances metabolic stability and binding affinity:

Compound Name Fluorine Position Unique Properties
8,8-Difluoro-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride C8 and C8 Increased acidity (pKa = 3.2); improved CNS penetration
2-(tert-Butoxycarbonyl)-8,8-difluoro-2-azaspiro[4.5]decane-1-carboxylic acid C8 and C8 67% yield in synthesis; used in protease inhibitor studies

Key Insight : Fluorine atoms reduce susceptibility to oxidative metabolism, prolonging half-life in vivo .

Comparison with Non-Carboxylic Acid Analogs

The carboxylic acid group is critical for biological interactions:

Compound Name Functional Group Impact vs. Target Compound
1,4-Dioxa-8-azaspiro[4.5]decane Ether Lacks ionizable group; poor solubility (logP = 1.8)
2-Azaspiro[4.5]decane Amine Higher basicity (pKa = 9.5); limited membrane permeability

Key Insight : The carboxylic acid group in this compound enables salt formation (e.g., hydrochloride salts), improving aqueous solubility (logP = 0.9) .

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